molecular formula C11H11BrFNO2 B8156708 Azetidin-1-yl(3-bromo-5-fluoro-4-methoxyphenyl)methanone

Azetidin-1-yl(3-bromo-5-fluoro-4-methoxyphenyl)methanone

Cat. No.: B8156708
M. Wt: 288.11 g/mol
InChI Key: QYOBDWQZFBPNEH-UHFFFAOYSA-N
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Description

Azetidin-1-yl(3-bromo-5-fluoro-4-methoxyphenyl)methanone is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity. This compound is characterized by the presence of a 3-bromo-5-fluoro-4-methoxyphenyl group attached to an azetidine ring via a methanone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azetidin-1-yl(3-bromo-5-fluoro-4-methoxyphenyl)methanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Azetidin-1-yl(3-bromo-5-fluoro-4-methoxyphenyl)methanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced azetidine derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azetidine derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Azetidin-1-yl(3-bromo-5-fluoro-4-methoxyphenyl)methanone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Azetidin-1-yl(3-bromo-5-fluoro-4-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and reactivity play a crucial role in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Azetidine-1-yl(3-chloro-5-fluoro-4-methoxyphenyl)methanone
  • Azetidine-1-yl(3-bromo-5-chloro-4-methoxyphenyl)methanone
  • Azetidine-1-yl(3-bromo-5-fluoro-4-ethoxyphenyl)methanone

Uniqueness

Azetidin-1-yl(3-bromo-5-fluoro-4-methoxyphenyl)methanone is unique due to the specific combination of substituents on the phenyl ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

azetidin-1-yl-(3-bromo-5-fluoro-4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO2/c1-16-10-8(12)5-7(6-9(10)13)11(15)14-3-2-4-14/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOBDWQZFBPNEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)C(=O)N2CCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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